molecular formula C32H39ClO20 B1601834 3-o-Sambubiosyl-5-O-glucosyl cyanidin CAS No. 53925-33-0

3-o-Sambubiosyl-5-O-glucosyl cyanidin

Cat. No. B1601834
CAS RN: 53925-33-0
M. Wt: 779.1 g/mol
InChI Key: UFUFUUOWFABDAK-JTEBGWLPSA-N
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Description



  • Cyanidin-3-O-sambubioside-5-O-glucoside (C3G) is an anthocyanin found in various fruits and vegetables.

  • It imparts a red hue to fruits and has antioxidant properties.

  • C3G is abundant in red to blue fruits, although its content in raspberries and strawberries is relatively low.





  • Synthesis Analysis



    • C3G is naturally occurring and can be isolated from plant sources.

    • It is biosynthesized through enzymatic reactions in plants.





  • Molecular Structure Analysis



    • Chemical formula: C32H39O20Cl

    • Molecular weight: 779.1 g/mol

    • C3G has a flavylium nucleus and is characterized by its B-ring hydroxylation pattern.





  • Chemical Reactions Analysis



    • C3G has good radical scavenging capacity against superoxide radicals.

    • Its oxidative potential is pH-dependent.

    • It interacts with mitochondrial components and modulates energy metabolism.





  • Physical And Chemical Properties Analysis



    • C3G has a red hue.

    • It is pH-sensitive and interacts with mitochondrial components.

    • Major metabolites include protocatechuic acid and phloroglucinaldehyde.




  • Scientific Research Applications

    • Field : Nutritional Science
      • Application : C3G is the most abundant anthocyanin in plant-based foods such as black rice, purple potatoes, blackberries, black grapes, blood oranges, mulberries and other colored grains, fruits and vegetables .
      • Methods : The absorption and transportation modes, decomposition and metabolism processes, functional activity mechanisms, and improved methods for enhancing the bioavailability of C3G are summarized .
      • Results : The aspects of the gut microbiota regulation, C3G-mediated cytoprotection and different biocompatible materials applications are briefly discussed .
    • Field : Food & Function
      • Application : C3G is absorbed in its unmodified molecular form in the upper digestive tract, goes through the extended first-passage metabolism and its metabolites enter the bloodstream .
      • Methods : The lipid-, polysaccharide-, protein-, and nanocapsule-associated conjugates have achieved targeted delivery with enhanced bioaccessibility and controlled release .
      • Results : The C3G metabolites possess health benefits such as antioxidant, cardio-protective, anti-inflammatory, neuroprotective, anti-cancer, anti-diabetic, and anti-thrombotic activities .

    Safety And Hazards



    • C3G is generally considered safe, but individual sensitivities may vary.

    • No specific hazards have been reported.




  • Future Directions



    • Further research is needed to explore C3G’s effects on health outcomes, including diabetes, cardiovascular disease, and cancer.

    • Investigate its potential as a dietary supplement or functional food ingredient.




    Please note that this analysis is based on available literature, and individual responses may vary. If you have any specific questions or need further details, feel free to ask!


    properties

    IUPAC Name

    (2S,3R,4S,5S,6R)-2-[3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-7-hydroxychromenylium-5-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C32H38O20.ClH/c33-7-19-22(40)24(42)27(45)31(50-19)48-17-5-11(35)4-16-12(17)6-18(28(47-16)10-1-2-13(36)14(37)3-10)49-32-29(25(43)23(41)20(8-34)51-32)52-30-26(44)21(39)15(38)9-46-30;/h1-6,15,19-27,29-34,38-45H,7-9H2,(H2-,35,36,37);1H/t15-,19-,20-,21+,22-,23-,24+,25+,26-,27-,29-,30+,31-,32-;/m1./s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    UFUFUUOWFABDAK-JTEBGWLPSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1C(C(C(C(O1)OC2C(C(C(OC2OC3=C([O+]=C4C=C(C=C(C4=C3)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC(=C(C=C6)O)O)CO)O)O)O)O)O.[Cl-]
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C([O+]=C4C=C(C=C(C4=C3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)C6=CC(=C(C=C6)O)O)CO)O)O)O)O)O.[Cl-]
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C32H39ClO20
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID001343045
    Record name Cyanidin 3-sambubioside 5-glucoside
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID001343045
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    779.1 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    3-o-Sambubiosyl-5-O-glucosyl cyanidin

    CAS RN

    53925-33-0
    Record name Cyanidin 3-sambubioside-5-glucoside
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=53925-33-0
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Cyanidin 3-sambubioside-5-glucoside
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053925330
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Cyanidin 3-sambubioside 5-glucoside
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID001343045
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name CYANIDIN 3-SAMBUBIOSIDE-5-GLUCOSIDE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M94D257QL1
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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